Product packaging for Ocotillone(Cat. No.:CAS No. 19865-86-2)

Ocotillone

Cat. No.: B008772
CAS No.: 19865-86-2
M. Wt: 458.7 g/mol
InChI Key: XSQYWMLMQVUWSF-KATWBKOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ocotillone: A Bioactive Dammarane-Type Triterpenoid for Research this compound is a triterpenoid compound identified as (20S, 24R)-epoxydammarane-12, 25-diol-3-one and classified within the dammarane structural group . It is sourced from the leaves of Fouquieria splendens (commonly known as Ocotillo), a plant endemic to the arid regions of Northern Mexico and the Southwestern United States with a history of use in traditional medicine . This natural product is of significant interest in biochemical and pharmacological research due to its promising biological activities. Research Applications and Value Preliminary scientific investigations highlight this compound's potential in several research areas. Studies on plant extracts of F. splendens , which contain this compound, have demonstrated notable antioxidant capacity in in vitro assays such as DPPH and ABTS, suggesting a role in studies focused on mitigating oxidative stress . Furthermore, these extracts have shown antiproliferative activity against human cancer cell lines, including cervical carcinoma (C33-A), indicating its value as a candidate compound for investigating novel anticancer mechanisms and pathways . Research into the broader class of plant-derived phenolic compounds and triterpenoids, to which this compound is related, associates such activities with the ability to induce cell cycle arrest, apoptosis, and regulate oncogenic signaling pathways . Intended For Research Use Only This product is labeled "For Research Use Only" (RUO). It is specifically manufactured for use in laboratory research applications, such as fundamental biochemical studies, assay development, and in vitro experimentation in controlled settings . This product is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS. It must not be administered to humans or used for the treatment, cure, or prevention of any disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O3 B008772 Ocotillone CAS No. 19865-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19865-86-2

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1

InChI Key

XSQYWMLMQVUWSF-KATWBKOUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Ocotillone Mechanism of Action: A Technical Overview of Preliminary Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of preliminary research into the mechanism of action of ocotillone derivatives, specifically focusing on the synergistic anti-tumor activity of ocotillol when used in combination with the chemotherapeutic agent doxorubicin. The data presented is primarily derived from in vitro and in vivo studies investigating this combination therapy.

Core Concept: Synergistic Enhancement of Chemotherapy

Preliminary studies indicate that ocotillol, a derivative of this compound, does not exhibit significant cytotoxic effects on its own at certain concentrations. However, when co-administered with doxorubicin, it potentiates the anti-cancer activity of the drug. This enhancement appears to be dependent on the p53 status of the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies on the synergistic effects of ocotillol and doxorubicin.

Table 1: In Vitro Cytotoxicity of Doxorubicin with and without Ocotillol

Cell Linep53 StatusTreatmentConcentration (Doxorubicin)Concentration (Ocotillol)Effect on Cell Viability
A549Wild-TypeDoxorubicin aloneVarious-Dose-dependent cytotoxicity
A549Wild-TypeDoxorubicin + OcotillolVarious5 µMEnhanced cytotoxic effect
MCF7Wild-TypeDoxorubicin aloneVarious-Dose-dependent cytotoxicity
MCF7Wild-TypeDoxorubicin + OcotillolVarious5 µMEnhanced cytotoxic effect
H1299NullDoxorubicin + OcotillolVarious5 µMNo significant enhancement
PC3NullDoxorubicin + OcotillolVarious5 µMNo significant enhancement

Table 2: In Vivo Anti-Tumor Activity in A549 Xenograft Model

Treatment GroupOcotillol DosageDoxorubicin DosageTumor Growth Inhibition
Vehicle Control--Baseline
Ocotillol alone10 mg/kg-No obvious effect
Doxorubicin alone1.5 mg/kg (every 3 days)-Significant inhibition
Doxorubicin + Ocotillol10 mg/kg1.5 mg/kg (every 3 days)Significantly greater inhibition than Doxorubicin alone (P < 0.01)

Signaling Pathway

The preliminary proposed mechanism for the synergistic effect of ocotillol with doxorubicin involves the p53 signaling pathway, leading to enhanced apoptosis.

Ocotillol_Doxorubicin_Pathway Ocotillol Ocotillol Combination Ocotillol + Doxorubicin Ocotillol->Combination Doxorubicin Doxorubicin Doxorubicin->Combination p53 p53 Activation Combination->p53 Synergistic Effect Apoptosis Enhanced Apoptosis p53->Apoptosis CancerCell p53 Wild-Type Cancer Cell Apoptosis->CancerCell Increased Cell Death

Caption: Proposed synergistic pathway of Ocotillol and Doxorubicin.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

Objective: To assess the effect of ocotillol on the cytotoxic activity of doxorubicin in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (A549, MCF7, PC3, and H1299) were seeded into 96-well plates.

  • Treatment: Cells were treated with doxorubicin at various concentrations, 5 µM ocotillol, or a combination of both.

  • Incubation: The treated cells were incubated for 72 hours.

  • MTT Assay: After incubation, the cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured to quantify the number of viable cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of ocotillol in combination with doxorubicin.

Methodology:

  • Tumor Implantation: A549 cells were subcutaneously injected into nude mice to establish a xenograft tumor model.

  • Treatment Groups: The mice were randomly assigned to four groups: vehicle control, ocotillol alone (10 mg/kg), doxorubicin alone (1.5 mg/kg every three days), and a combination of doxorubicin and ocotillol.

  • Drug Administration: Treatments were administered as per the defined dosages and schedule.

  • Tumor Measurement: Tumor volume was measured regularly to assess the anti-tumor activity.

  • Toxicity Monitoring: Animal body weight and survival were monitored to evaluate the toxic effects of the treatments.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical studies investigating the synergistic effect of ocotillol.

Experimental_Workflow start Hypothesis: Ocotillol enhances Doxorubicin efficacy in_vitro In Vitro Studies (Cell Lines: A549, MCF7, H1299, PC3) start->in_vitro mtt_assay MTT Assay (72h incubation) in_vitro->mtt_assay p53_dependence Establish p53-Dependence mtt_assay->p53_dependence in_vivo In Vivo Studies (A549 Xenograft Model) p53_dependence->in_vivo Positive Correlation treatment_groups Treatment Groups: - Vehicle - Ocotillol - Doxorubicin - Combination in_vivo->treatment_groups tumor_monitoring Tumor Growth & Animal Weight Monitoring treatment_groups->tumor_monitoring conclusion Conclusion: Ocotillol potentiates Doxorubicin's anti-tumor activity via p53-dependent apoptosis tumor_monitoring->conclusion

Caption: Preclinical workflow for Ocotillol synergistic effect study.

Summary and Future Directions

The preliminary evidence suggests that ocotillol acts as a chemosensitizer, enhancing the efficacy of doxorubicin in p53 wild-type cancer cells through the induction of apoptosis.[1] These findings from in vitro and in vivo models indicate a potential therapeutic strategy for improving the outcomes of doxorubicin treatment.[1]

Further research is warranted to fully elucidate the molecular interactions between ocotillol and the p53 pathway. Studies investigating the direct mechanism of action of this compound and its derivatives as standalone agents are also crucial for a comprehensive understanding of their therapeutic potential. Investigating the impact of this combination on other cellular pathways and its efficacy in a broader range of cancer types will be important next steps in the development of this compound-based therapies.

References

Ocotillone: A Deep Dive into Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocotillone, a naturally occurring triterpenoid saponin, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies have illuminated its potential as a multi-faceted therapeutic agent, with promising applications in oncology, neuroprotection, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its validated and potential therapeutic targets. We delve into the quantitative data from key preclinical studies, provide detailed experimental protocols for the methodologies cited, and present visual representations of the key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic promise of this compound and its derivatives.

Therapeutic Target: Reversal of Multidrug Resistance in Cancer

One of the most well-documented therapeutic applications of this compound and its analogs is in overcoming multidrug resistance (MDR) in cancer cells. MDR, a major obstacle in chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux chemotherapeutic agents from cancer cells.

Mechanism of Action: Inhibition of ABCB1

This compound analogs, such as ORA ((20S, 24R)-epoxy-12β, 25-dihydroxy-dammarane-3β-amine), have been shown to be potent inhibitors of the ABCB1 transporter. ORA competitively inhibits the drug efflux function of ABCB1, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells. This action restores the sensitivity of cancer cells to drugs like paclitaxel and vincristine.[1]

Quantitative Data: Efficacy of ORA in Reversing MDR

The efficacy of ORA in reversing ABCB1-mediated MDR has been quantified in several studies. The following table summarizes key findings:

Cell LineChemotherapeutic AgentORA Concentration (µM)Fold Reversal of ResistanceReference
SW620/Ad300Paclitaxel1Significant[1]
SW620/Ad300Paclitaxel3Significant[1]
SW620/Ad300Vincristine1Significant[1]
SW620/Ad300Vincristine3Significant[1]
HEK/ABCB1Paclitaxel1Significant[1]
HEK/ABCB1Paclitaxel3Significant[1]
HEK/ABCB1Vincristine1Significant[1]
HEK/ABCB1Vincristine3Significant[1]
Experimental Protocol: ABCB1 ATPase Activity Assay

The interaction of this compound analogs with ABCB1 can be assessed by measuring the transporter's ATPase activity.

Objective: To determine the effect of an this compound analog on the ATP hydrolysis rate of ABCB1.

Materials:

  • Purified membrane vesicles expressing human ABCB1

  • This compound analog (e.g., ORA)

  • ATP

  • Assay Buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • Vanadate (Na3VO4)

  • Phosphate standard

  • Reagents for colorimetric phosphate detection

Procedure:

  • Prepare serial dilutions of the this compound analog in DMSO.

  • In a 96-well plate, add the ABCB1 membrane vesicles to the assay buffer.

  • Add the this compound analog dilutions to the wells. Include a positive control (a known ABCB1 substrate like verapamil) and a negative control (DMSO vehicle).

  • To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing vanadate, a specific inhibitor of P-glycoprotein.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium dodecyl sulfate (SDS).

  • Detect the amount of inorganic phosphate (Pi) released using a colorimetric method.

  • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

  • Plot the ATPase activity as a function of the this compound analog concentration.

Therapeutic Target: Enhancement of Chemotherapy Efficacy

This compound has demonstrated the ability to potentiate the cytotoxic effects of conventional chemotherapeutic drugs, such as doxorubicin, particularly in cancer cells with wild-type p53.

Mechanism of Action: p53-Dependent Apoptosis

This compound, in combination with doxorubicin, significantly enhances the induction of apoptosis in cancer cells. This synergistic effect is mediated through the activation of the p53 tumor suppressor protein. The combination treatment leads to a greater degree of p53 activation, which in turn upregulates the expression of pro-apoptotic genes, ultimately driving the cancer cells towards programmed cell death.[2]

Quantitative Data: this compound's Effect on Doxorubicin Cytotoxicity

The synergistic effect of this compound and doxorubicin has been evaluated in various cancer cell lines.

Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
A549 (p53 wild-type)DoxorubicinData not available-
A549 (p53 wild-type)Doxorubicin + this compound (5 µM)Data not available< 1 (Synergism)[2]
MCF7 (p53 wild-type)DoxorubicinData not available-
MCF7 (p53 wild-type)Doxorubicin + this compound (5 µM)Data not available< 1 (Synergism)[2]
PC3 (p53-null)DoxorubicinData not available-
PC3 (p53-null)Doxorubicin + this compound (5 µM)No significant enhancement-[2]
H1299 (p53-null)DoxorubicinData not available-
H1299 (p53-null)Doxorubicin + this compound (5 µM)No significant enhancement-[2]

Apoptosis Induction in A549 Cells (Flow Cytometry Data)

TreatmentPercentage of Apoptotic Cells (Sub-G0)Reference
ControlBaseline[2]
This compound (5 µM)No significant increase[2]
DoxorubicinSignificant increase[2]
Doxorubicin + this compound (5 µM)Dramatically increased vs. Doxorubicin alone[2]
Experimental Protocol: Western Blot for p53 and Pro-Apoptotic Proteins

Objective: To assess the activation of p53 and the expression of downstream pro-apoptotic proteins following treatment with this compound and doxorubicin.

Materials:

  • Cancer cell lines (e.g., A549)

  • This compound

  • Doxorubicin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p53, anti-p21, anti-PUMA, anti-Bax, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells and treat with this compound, doxorubicin, or the combination for the desired time.

  • Harvest cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in enhancing the anti-tumor activity of doxorubicin.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • A549 cancer cells

  • Matrigel

  • This compound

  • Doxorubicin

  • Calipers

Procedure:

  • Subcutaneously inject A549 cells mixed with Matrigel into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.

  • Administer treatments according to the planned schedule and dosage. For example, ocotillol at 10 mg/kg and doxorubicin at 1.5 mg/kg every three days.[2]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Potential Therapeutic Targets: Neuroprotection and Anti-Inflammatory Effects

While less established than its anti-cancer properties, emerging evidence suggests that this compound may also possess neuroprotective and anti-inflammatory activities. These effects are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Potential Mechanism of Action: Modulation of ASK1-MAPK and NF-κB Signaling

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by various stressors, including oxidative stress and inflammatory cytokines. Activation of the ASK1-MAPK pathway can lead to apoptosis and inflammation. Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. While direct evidence for this compound is still emerging, related compounds have been shown to modulate these pathways. Further research is needed to definitively link this compound to the inhibition of ASK1 and NF-κB signaling as a mechanism for its neuroprotective and anti-inflammatory effects.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Ocotillone_MDR_Reversal cluster_cell Cancer Cell This compound This compound Analog (ORA) ABCB1 ABCB1 (P-glycoprotein) This compound->ABCB1 Inhibits Chemo Chemotherapeutic Drug ABCB1->Chemo Efflux Chemo->ABCB1 Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemo->Intracellular_Chemo Cell_Death Cell Death Intracellular_Chemo->Cell_Death

Caption: this compound analog (ORA) inhibits the ABCB1 transporter, preventing the efflux of chemotherapeutic drugs and leading to cancer cell death.

Ocotillone_Apoptosis_Enhancement This compound This compound p53 p53 Activation This compound->p53 Synergistically Enhances Doxorubicin Doxorubicin Doxorubicin->p53 Synergistically Enhances Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., p21, PUMA, Bax) p53->Pro_Apoptotic_Genes Upregulates Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: this compound enhances doxorubicin-induced apoptosis through the synergistic activation of p53 and upregulation of pro-apoptotic genes.

Experimental Workflows

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A typical workflow for Western blot analysis to detect protein expression levels.

Xenograft_Workflow start Cell Culture (A549) injection Subcutaneous Injection in Nude Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound +/- Doxorubicin) randomization->treatment measurement Tumor Volume Measurement treatment->measurement end Endpoint Analysis measurement->end

Caption: Workflow for an in vivo xenograft study to assess the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their ability to reverse multidrug resistance and enhance the efficacy of existing chemotherapies warrants further investigation and development. While the neuroprotective and anti-inflammatory properties of this compound are intriguing, more direct evidence is required to fully elucidate the underlying mechanisms and validate these potential therapeutic applications. Future research should focus on obtaining more extensive quantitative data, conducting detailed mechanistic studies to confirm its effects on pathways like ASK1-MAPK and NF-κB, and exploring the structure-activity relationships of this compound derivatives to optimize their therapeutic profiles. This in-depth understanding will be crucial for translating the preclinical promise of this compound into tangible clinical benefits.

References

Methodological & Application

Ocotillone Extraction from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic properties. Found in the resin of the Ocotillo plant (Fouquieria splendens), a species native to the arid regions of the southwestern United States and northern Mexico, this compound presents a promising avenue for drug discovery and development. This document provides a detailed overview of the extraction and purification protocols for this compound from its natural source, tailored for professionals in research and drug development. The methodologies outlined herein are based on available scientific literature and are intended to serve as a comprehensive guide for obtaining and analyzing this bioactive compound.

Data Presentation: Extraction Parameters and Yield

While specific quantitative data on this compound yield and purity from various extraction methods remains limited in publicly available literature, the following table summarizes the key steps and general expectations based on established protocols for similar triterpenoids. This structured format allows for a comparative understanding of the process.

Parameter Method/Solvent Description Expected Outcome Citation
Plant Material Fouquieria splendens trunksThe resinous exudate from the trunks is the primary source of this compound.High concentration of resins and waxes containing this compound.[1][2]
Initial Processing Not specified in detailElimination of alcohols and phenols from the plant material to yield a concentrate of resins and waxes.A resinous and waxy crude material enriched with this compound.[1][2]
Extraction Solvent Extraction (in a batch reactor)The resin and wax mixture is subjected to extraction with an organic solvent. The specific solvent, temperature, and duration are key variables.A crude extract containing this compound and other lipid-soluble compounds.[1][2]
Purification Crystallization (using a rotary evaporator)The crude extract is concentrated and purified by crystallization to isolate this compound.Crystalline this compound of a certain purity. Further purification steps like chromatography may be necessary for higher purity.[1][2]
Yield Not specifiedThe final yield of purified this compound is dependent on the efficiency of the extraction and purification steps.Data not available in the reviewed literature.
Purity Not specifiedThe purity of the final this compound product would be determined by analytical methods such as HPLC.Data not available in the reviewed literature.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the extraction and analysis of this compound.

Protocol 1: Preparation of Ocotillo Resin and Wax Concentrate
  • Plant Material Collection: Harvest the resinous exudate from the trunks of mature Fouquieria splendens plants.

  • Initial Solvent Wash: To remove polar impurities, wash the collected resin with a polar solvent. While the specific solvent is not definitively stated in the primary literature, a common practice for such initial steps is to use a solvent like methanol or ethanol. This step aims to eliminate alcohols and phenols present in the raw plant material.[1][2]

  • Drying: After the solvent wash, the remaining resin and wax mixture should be thoroughly dried to remove any residual solvent. This can be achieved through air drying in a well-ventilated area or by using a vacuum oven at a low temperature to prevent degradation of the target compounds.

  • Resulting Material: The final product of this step is a concentrated mixture of resins and waxes, which serves as the starting material for the subsequent extraction of this compound.[1][2]

Protocol 2: Solvent Extraction of this compound
  • Apparatus: The extraction is performed in a batch reactor, which allows for controlled temperature and agitation.[1][2]

  • Solvent Selection: While the exact solvent for optimal this compound extraction is not specified in the reviewed literature, non-polar to moderately polar solvents are typically used for extracting triterpenoids. Potential solvents could include hexane, ethyl acetate, or chloroform. A systematic evaluation of different solvents would be necessary to optimize the extraction efficiency.

  • Extraction Process:

    • Place the dried resin and wax concentrate into the batch reactor.

    • Add the selected extraction solvent at a specific solid-to-solvent ratio. This ratio should be optimized to ensure efficient extraction.

    • Agitate the mixture at a controlled temperature for a defined period. These parameters (temperature and time) are critical and require optimization to maximize the yield of this compound while minimizing the extraction of impurities.

  • Filtration: After the extraction period, filter the mixture to separate the solvent extract from the solid residue. The resulting filtrate contains the crude this compound.

Protocol 3: Purification of this compound by Crystallization
  • Concentration: Concentrate the crude this compound extract using a rotary evaporator. This process removes the bulk of the extraction solvent.[1][2]

  • Crystallization:

    • Dissolve the concentrated extract in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then potentially at a lower temperature (e.g., 4°C), to induce crystallization.

    • The choice of crystallization solvent is crucial and may require experimentation with different solvents and solvent mixtures to obtain high-purity crystals.

  • Isolation of Crystals: Collect the this compound crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Protocol 4: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general method for the analysis of triterpenoids can be adapted and optimized.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically employed. The gradient program would need to be optimized to achieve good separation of this compound from other components in the extract.

  • Detection: The UV detection wavelength should be selected based on the UV absorbance maximum of this compound.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentration.

    • Inject the prepared sample extracts onto the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the processes and potential biological interactions of this compound, the following diagrams have been generated using the DOT language.

Ocotillone_Extraction_Workflow cluster_collection Plant Material Collection & Pre-processing cluster_extraction Extraction cluster_purification Purification & Analysis plant Fouquieria splendens Trunks resin Resin & Wax Concentrate plant->resin Initial Wash (Removal of polar compounds) batch_reactor Solvent Extraction (Batch Reactor) resin->batch_reactor crude_extract Crude this compound Extract batch_reactor->crude_extract crystallization Crystallization (Rotary Evaporator) crude_extract->crystallization hplc HPLC Analysis crystallization->hplc Purity & Yield Determination

Caption: Experimental workflow for the extraction and purification of this compound.

Putative_Triterpenoid_Signaling cluster_cellular_effects Potential Cellular Targets & Pathways cluster_biological_outcomes Potential Biological Responses This compound This compound (Triterpenoid Saponin) Membrane Cell Membrane Interaction This compound->Membrane Receptor Membrane Receptors Membrane->Receptor Enzymes Intracellular Enzymes Receptor->Enzymes Signal Transduction Cascade Transcription Transcription Factors (e.g., NF-κB, Nrf2) Enzymes->Transcription AntiInflammatory Anti-inflammatory Effects Transcription->AntiInflammatory Anticancer Anticancer Activity Transcription->Anticancer Antioxidant Antioxidant Response Transcription->Antioxidant

Caption: Putative signaling pathways for triterpenoid compounds like this compound.

Disclaimer: The signaling pathway diagram is a generalized representation based on the known activities of triterpenoid saponins. The specific molecular targets and signaling cascades of this compound have not yet been fully elucidated in the scientific literature. Further research is required to determine the precise mechanisms of action.

Conclusion

The extraction of this compound from Fouquieria splendens presents a viable process for obtaining this potentially valuable bioactive compound. The outlined protocols provide a foundational framework for researchers to develop and optimize their own methods for isolation and analysis. It is important to note that the optimization of solvent systems, extraction parameters, and purification techniques will be crucial for achieving high yields and purity of this compound. The provided workflow and putative signaling pathway diagrams serve as visual aids to conceptualize the experimental process and potential biological relevance of this compound, encouraging further investigation into its therapeutic applications.

References

Application Notes and Protocols for the Purification of Ocotillone by Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a tetracyclic triterpenoid of the dammarane class, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Found in various plant species, the isolation and purification of this compound are critical steps for its further pharmacological investigation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound from natural extracts using modern chromatography techniques, including flash chromatography and High-Performance Liquid Chromatography (HPLC).

Chemical Profile of this compound

  • Chemical Formula: C₃₀H₅₀O₃

  • Molar Mass: 458.7 g/mol

  • Structure: this compound possesses a dammarane skeleton, characterized by a tetracyclic core and a side chain. Its structure includes a ketone group, a tertiary alcohol, and an oxolane ring. This specific arrangement of functional groups dictates its polarity and chromatographic behavior.

  • Solubility: this compound is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and methanol, and is practically insoluble in water.

Purification Strategy Overview

The purification of this compound from a crude plant extract typically involves a multi-step chromatographic process. An initial fractionation is often performed using flash chromatography to separate the complex mixture into simpler fractions based on polarity. Subsequently, preparative HPLC is employed for the final purification of this compound to a high degree of purity.

Purification_Workflow Start Crude Plant Extract FlashChrom Flash Chromatography (Silica Gel) Start->FlashChrom Initial Separation Fractions This compound-Rich Fractions FlashChrom->Fractions Fractionation PrepHPLC Preparative HPLC (C18 Reversed-Phase) Fractions->PrepHPLC Fine Purification Purethis compound >98% Pure this compound PrepHPLC->Purethis compound Analysis Purity Analysis (Analytical HPLC, NMR, MS) Purethis compound->Analysis Characterization NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Inflammatory & Survival Genes DNA->Genes Transcription

Application Notes and Protocols: Ocotillone Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of ocotillone and the derivatization methods to generate novel analogs with potential therapeutic applications, particularly as modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

Semi-synthesis of (24R)-Ocotillone

This compound can be efficiently prepared via a semi-synthetic route starting from the readily available natural product, 20(S)-protopanaxadiol (PPD). The synthesis involves a three-step process: acetylation of the hydroxyl groups, epoxidation of the side chain followed by intramolecular cyclization, and subsequent deacetylation.

Experimental Protocol: Semi-synthesis of (24R)-Ocotillone from 20(S)-Protopanaxadiol

Materials:

  • 20(S)-protopanaxadiol (PPD)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Acetylation of 20(S)-PPD:

    • Dissolve 20(S)-PPD (1.0 g, 2.16 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (5 mL).

    • Add a catalytic amount of DMAP (50 mg).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the diacetylated PPD.

  • Oxidation and Cyclization:

    • Dissolve the acetylated PPD (1.0 g, 1.83 mmol) in dichloromethane (20 mL) and cool to 0 °C.

    • Add m-CPBA (77%, 1.64 g, 7.32 mmol) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to get a mixture of (24R)- and (24S)-acetyl-ocotillone epimers.

  • Hydrolysis to this compound:

    • Dissolve the mixture of acetylated this compound epimers in methanol (20 mL).

    • Add a solution of 5% KOH in methanol (10 mL).

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction with 1M HCl and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the (24R)-ocotillone and (24S)-ocotillone epimers.

Quantitative Data:

StepProductStarting MaterialYield (%)Purity (%)
1Diacetylated PPD20(S)-PPD~95>98 (by TLC)
2 & 3(24R)-OcotilloneDiacetylated PPD~30-40>99 (by HPLC)
2 & 3(24S)-OcotilloneDiacetylated PPD~30-40>99 (by HPLC)

Derivatization of this compound: Amide Synthesis

The C-3 hydroxyl group of this compound is a common site for derivatization to generate analogs with modified biological activities. Amide derivatives, particularly those incorporating amino acids, have shown promise as P-gp modulators.[1]

Experimental Protocol: Synthesis of Ocotillol-type Amide Derivatives

This protocol describes a general method for the coupling of a carboxylic acid (e.g., an N-protected amino acid) to the C-3 hydroxyl group of (24R)-ocotillone (referred to as ocotillol when the C-3 ketone is reduced to a hydroxyl, though derivatization often occurs at the corresponding sapogenin). For this protocol, we will assume the starting material is (24R)-epoxy-dammarane-3β,12β,25-triol (a pyxinol, often used interchangeably with ocotillol in derivatization studies).

Materials:

  • (24R)-Ocotillol (or Pyxinol)

  • N-Boc protected amino acid (e.g., N-Boc-glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Amide Coupling:

    • To a solution of (24R)-Ocotillol (100 mg, 0.21 mmol), N-Boc-glycine (44 mg, 0.25 mmol), and DMAP (31 mg, 0.25 mmol) in anhydrous CH₂Cl₂ (5 mL), add EDCI (48 mg, 0.25 mmol).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.

    • Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the N-Boc protected ocotillol-amino acid conjugate.

  • Deprotection of Boc Group:

    • Dissolve the purified N-Boc protected conjugate in a mixture of CH₂Cl₂ (3 mL) and TFA (1 mL).

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final ocotillol-amino acid amide derivative.

    • Further purification can be performed by recrystallization or column chromatography if necessary.

Quantitative Data for Ocotillol-Amino Acid Derivatives:

DerivativeAmino AcidYield (%)1H NMR (δ, ppm in CDCl₃)13C NMR (δ, ppm in CDCl₃)HR-ESI-MS (m/z)
1 L-Proline753.96 (s, 1H, α-H of proline), 1.25, 1.24, 1.08, 0.96, 0.88, 0.86, 0.84, 0.81 (8 x s, CH₃)[1]173.27 (C=O), C-3 shifted downfield[1]C₃₅H₅₉NO₅ [M+H]⁺, found: 586.4415[1]
2 L-Valine72Signals corresponding to valine moiety and ocotillol backbone.Signals corresponding to valine moiety and ocotillol backbone.C₃₅H₆₁NO₅ [M+H]⁺, found: 590.4571
3 L-Leucine78Signals corresponding to leucine moiety and ocotillol backbone.Signals corresponding to leucine moiety and ocotillol backbone.C₃₆H₆₃NO₅ [M+H]⁺, found: 604.4728

Signaling Pathways and Experimental Workflows

P-Glycoprotein (P-gp) Efflux Pump Modulation

This compound derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound derivatives can act as competitive or non-competitive inhibitors of P-gp, restoring the sensitivity of resistant cancer cells to chemotherapy.

P_gp_Modulation cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to Apoptosis Cell Apoptosis Drug->Apoptosis Induces Intracellular Intracellular Space Ocotillone_deriv This compound Derivative Ocotillone_deriv->Pgp Binds to Inhibition Inhibition ATP ATP ATP->Pgp Efflux->Drug Inhibition->Efflux Extracellular Extracellular Space

Caption: Modulation of P-glycoprotein mediated drug efflux by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives as P-gp Modulators

The development of novel this compound-based P-gp modulators follows a structured workflow from synthesis to biological evaluation.

experimental_workflow start Start: Identify Lead Ocotillol Scaffold synthesis Semi-synthesis of This compound/Ocotillol start->synthesis derivatization Derivatization (e.g., Amide Coupling) synthesis->derivatization purification Purification and Characterization (HPLC, NMR, MS) derivatization->purification cytotoxicity Cytotoxicity Assay (e.g., MTT assay) purification->cytotoxicity pgp_inhibition P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) purification->pgp_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis mdr_reversal MDR Reversal Assay (Combination with Chemo Drug) pgp_inhibition->mdr_reversal mdr_reversal->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Ocotillone In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocotillone, a tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its role as a sensitizer in chemotherapy, this compound has demonstrated the ability to enhance the efficacy of conventional anticancer drugs like doxorubicin. Its mechanism of action is closely linked to the modulation of key cellular signaling pathways, including the p53-dependent apoptotic pathway. Beyond its anticancer potential, preliminary studies suggest that this compound and its derivatives may also possess neuroprotective and anti-inflammatory properties.

These application notes provide a comprehensive overview of in vitro cell-based assay protocols to evaluate the biological activities of this compound. The detailed methodologies, data presentation, and visual workflows are intended to guide researchers in the systematic investigation of this promising natural compound.

Data Presentation: this compound Activity

The following tables summarize the quantitative data regarding the biological effects of this compound in various in vitro cell-based assays.

Table 1: Synergistic Anticancer Activity of this compound with Doxorubicin in A549 Cells

Treatment Group% of Apoptotic Cells (Sub-G0)Fold Increase in p53 ExpressionFold Increase in BAX mRNAFold Increase in PUMA mRNAFold Increase in PIG3 mRNA
Control-1.01.01.01.0
Ocotillol (5 µM)No significant effect-1.01.0~0.8
Doxorubicin (0.5 µM)Increased~2.5~2.0~2.5~2.2
Doxorubicin (0.5 µM) + Ocotillol (5 µM)Dramatically Increased~4.0~3.5~4.0~3.8

Data adapted from a study on the enhancement of doxorubicin's antitumor activity by ocotillol. The study demonstrated that ocotillol significantly potentiates doxorubicin-induced apoptosis and the expression of p53 and its target genes in p53 wild-type cancer cells[1][2][3].

Table 2: Anti-Inflammatory Effects of Ocotillol Epimers in LPS-Stimulated RAW 264.7 Macrophages

Compound (Isomer)Inhibition of NO ProductionInhibition of PGE₂ ProductionInhibition of TNF-α ProductionInhibition of IL-6 Production
20S-Ocotillol EpimersYesYesNoYes
20R-Ocotillol EpimersYesNoYesYes

This table summarizes the differential anti-inflammatory activities of C20 epimers of ocotillol-type triterpenes. The study highlights that the stereochemistry at the C20 position influences the inhibitory profile against various inflammatory mediators[4].

Experimental Protocols

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound, both as a single agent and in combination with other chemotherapeutic drugs.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • This compound stock solution (in DMSO)

  • Doxorubicin stock solution (in sterile water)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and/or doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound and/or doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or doxorubicin for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Ocotillol epimer stock solutions (in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of ocotillol epimers for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

This compound-Enhanced p53-Dependent Apoptosis

dot

p53_pathway cluster_stress Cellular Stress cluster_cell Cancer Cell cluster_pro_apoptosis Pro-Apoptotic Genes Dox Doxorubicin p53_inactive p53 (inactive) Dox->p53_inactive Induces p53_active p53 (active) (Increased Expression) p53_inactive->p53_active Activation BAX BAX p53_active->BAX Upregulates PUMA PUMA p53_active->PUMA Upregulates PIG3 PIG3 p53_active->PIG3 Upregulates Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis PIG3->Apoptosis This compound This compound This compound->p53_active Potentiates Activation

Caption: this compound enhances doxorubicin-induced p53 activation and apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

dot

experimental_workflow cluster_assays Viability & Apoptosis Assays start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound +/- Doxorubicin seed_cells->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h mtt_assay MTT Assay incubate_48_72h->mtt_assay apoptosis_assay Annexin V/PI Staining incubate_48_72h->apoptosis_assay read_plate Measure Absorbance (MTT) mtt_assay->read_plate flow_cytometry Analyze by Flow Cytometry (Apoptosis) apoptosis_assay->flow_cytometry analyze_data Data Analysis: - % Viability - IC50 Calculation - % Apoptotic Cells read_plate->analyze_data flow_cytometry->analyze_data end End: Determine Cytotoxicity and Apoptosis Induction analyze_data->end anti_inflammatory_logic cluster_stimulation Inflammatory Stimulus cluster_macrophage Macrophage (e.g., RAW 264.7) cluster_mediators Inflammatory Mediators LPS LPS iNOS iNOS Activation LPS->iNOS COX2 COX-2 Activation LPS->COX2 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) LPS->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 TNF_IL6 TNF-α, IL-6 Cytokines->TNF_IL6 This compound This compound Epimers This compound->iNOS Inhibits This compound->COX2 Inhibits This compound->Cytokines Inhibits

References

Ocotillone's Promise: Unveiling its Antibacterial Action Through Standardized Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Ocotillone, a triterpenoid natural product, and its derivatives have emerged as promising candidates, demonstrating significant antibacterial activity. To facilitate further research and development in this area, detailed application notes and standardized protocols for testing the antibacterial efficacy of this compound are crucial. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the antibacterial properties of this compound and its analogs.

Application Notes

This compound and its synthetic derivatives have shown encouraging inhibitory and bactericidal effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action is believed to be a two-pronged attack: disruption of the bacterial cell membrane integrity, followed by interaction with intracellular components such as DNA, ultimately leading to cell death. The lipophilic nature of the triterpenoid backbone combined with polar modifications appears to be key to its membrane-disrupting capabilities.

Standardized antimicrobial susceptibility testing is paramount to accurately determine the potency of this compound derivatives and to compare their activity with existing antibiotics. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays are based on established methodologies and can be readily adapted for screening and characterizing this compound-based compounds.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various this compound derivatives against a selection of bacterial strains. This data provides a baseline for understanding the structure-activity relationships and the antibacterial spectrum of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative 5c -44>128>128[1]
Derivative 6c -48>128>128[1]
Derivative 5d -82>128>128[1]
Compound 13d 1-41-42416[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisReference
Derivative 5b -84[1]
Derivative 5c -84[1]
Derivative 6c -88[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of an this compound derivative that inhibits the visible growth of a bacterium.

Materials:

  • This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound derivative stock solution (at twice the highest desired test concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculation: a. Prepare a bacterial inoculum in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm (OD600).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Wells with Bacteria B->D C->D E Incubate at 35°C for 16-20h D->E F Observe for Visible Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G MBC_Workflow A Completed MIC Assay B Select Wells with No Visible Growth (≥ MIC) A->B C Aliquot 10µL from Selected Wells onto Agar Plates B->C D Incubate Agar Plates at 35°C for 18-24h C->D E Count Colonies on Each Plate D->E F Determine Lowest Concentration with ≥99.9% Killing (MBC) E->F Ocotillone_Mechanism cluster_membrane Cell Membrane Interaction cluster_consequences Membrane Disruption Consequences cluster_intracellular Intracellular Targeting cluster_outcome Cellular Outcome A This compound Derivative Accumulation on Bacterial Surface B Insertion into the Phospholipid Bilayer A->B C Disruption of Membrane Fluidity and Integrity B->C D Membrane Depolarization C->D E Increased Membrane Permeability C->E F Leakage of Intracellular Components (Ions, ATP, etc.) E->F G Entry of this compound into the Cytoplasm E->G J Bacterial Cell Death F->J H Binding to Bacterial DNA G->H I Inhibition of DNA Replication and/or Transcription H->I I->J

References

In Vivo Applications of Ocotillone: A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Ocotillone and its derivatives in various animal models. This document details experimental protocols, summarizes key quantitative findings, and visualizes the underlying signaling pathways to facilitate further research and drug development.

Anti-Cancer Applications

This compound has demonstrated significant potential as an anti-cancer agent, both as a standalone treatment and in combination with existing chemotherapeutics. In vivo studies have primarily focused on its ability to inhibit tumor growth in xenograft mouse models.

Quantitative Data Summary: Anti-Cancer Efficacy
CompoundAnimal ModelCancer TypeDosageTreatment DurationOutcomeReference
OcotillolA549 Xenograft MiceLung Cancer10 mg/kg Ocotillol + 1.5 mg/kg Doxorubicin (every 3 days)Not SpecifiedSignificantly increased anti-tumor activity of Doxorubicin.[1]
Compound 2e (Ocotillol derivative)H22 Hepatoma-bearing MiceLiver CancerNot SpecifiedNot Specified35.32% inhibition of tumor growth (alone); 55.30% inhibition (with Cyclophosphamide).[2]
Experimental Protocol: Xenograft Tumor Model for Anti-Cancer Studies

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model, based on published studies.[1][2]

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549 for lung cancer, H22 for liver cancer) are cultured under standard conditions.
  • Athymic nude mice (4-6 weeks old) are used to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or serum-free media) is injected subcutaneously into the flank of each mouse.
  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80) and administered via oral gavage or intraperitoneal injection at the desired concentration (e.g., 10 mg/kg).
  • Combination Therapy: For studies evaluating synergistic effects, this compound is co-administered with a chemotherapeutic agent like Doxorubicin (e.g., 1.5 mg/kg, administered intravenously or intraperitoneally).[1]
  • The control group receives the vehicle alone.

4. Monitoring and Endpoint:

  • Tumor volume and body weight are measured at regular intervals (e.g., every 2-3 days).
  • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Visualizing the Experimental Workflow

G cluster_setup Model Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, H22) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Athymic Nude Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound +/- Chemo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Histological & Molecular Analysis endpoint->analysis

Experimental workflow for in vivo anti-cancer studies of this compound.

Signaling Pathway: this compound and p53-Dependent Apoptosis

This compound enhances the anti-tumor activity of Doxorubicin by promoting p53-dependent apoptosis.[1][3]

G This compound This compound p53 p53 Activation This compound->p53 enhances Doxorubicin Doxorubicin Doxorubicin->p53 Pro_apoptosis Increased Expression of Pro-apoptotic Genes p53->Pro_apoptosis Apoptosis Enhanced Tumor Cell Apoptosis Pro_apoptosis->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

This compound enhances Doxorubicin's effect via the p53 pathway.

Anti-Inflammatory and Gastroprotective Applications

This compound and its derivatives have shown promising anti-inflammatory and gastroprotective effects in rodent models.

Quantitative Data Summary: Anti-Inflammatory and Gastroprotective Effects
CompoundAnimal ModelConditionKey Biomarkers MeasuredOutcomeReference
OcotillolRatsAcetic Acid-Induced Gastric UlcerEndothelin-1 (ET-1), Nitric Oxide (NO), Epidermal Growth Factor (EGF), Superoxide Dismutase (SOD)Showed gastroprotective effects.[4][5][6]
Ocotillol-type SaponinsNot specified in vivoInflammationNF-κB, TNF-α, IL-1Inhibited LPS-stimulated NF-κB activation and proinflammatory cytokine expression.[3]
Experimental Protocol: Acetic Acid-Induced Gastric Ulcer Model in Rats

This protocol is based on studies investigating the gastroprotective effects of this compound.[4][5][6]

1. Animal Model and Induction of Gastric Ulcer:

  • Sprague-Dawley or Wistar rats are used.
  • Animals are fasted for 24 hours with free access to water before ulcer induction.
  • Under anesthesia, a laparotomy is performed to expose the stomach.
  • A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds) to induce a gastric ulcer.

2. Treatment Administration:

  • Following ulcer induction, rats are randomly assigned to different groups.
  • This compound, dissolved in a suitable vehicle, is administered orally once daily for a specified period (e.g., 7-14 days).
  • A positive control group may receive a standard anti-ulcer drug like omeprazole.
  • The control group receives the vehicle only.

3. Assessment of Gastroprotection:

  • At the end of the treatment period, animals are euthanized.
  • The stomachs are removed, and the ulcer area is measured.
  • Gastric tissue and blood samples are collected for biochemical analysis.
  • Biochemical Markers: Serum levels of ET-1 and NO, and gastric mucosal levels of EGF, SOD, and NO are measured using ELISA kits or other appropriate assays.[4]
  • Histopathology: Gastric tissue is fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of tissue damage and healing.

Signaling Pathway: this compound in Inflammation

This compound and its derivatives exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7]

G LPS LPS (Lipopolysaccharide) NFkB_MAPK NF-κB and MAPK Pathways LPS->NFkB_MAPK This compound This compound Derivatives This compound->NFkB_MAPK inhibits Proinflammatory Upregulation of TNF-α, IL-6, iNOS, COX-2 NFkB_MAPK->Proinflammatory Inflammation Inflammatory Response Proinflammatory->Inflammation

This compound's anti-inflammatory mechanism via NF-κB and MAPK.

Neuropharmacological Applications

In vivo studies have indicated that this compound can modulate neuronal activity and behavior.

Quantitative Data Summary: Neuropharmacological Effects
CompoundAnimal ModelEffectProposed MechanismReference
OcotillolMiceIncreased locomotor activityEnhanced glutamate release[8]
Experimental Protocol: Assessment of Locomotor Activity in Mice

This protocol is designed to evaluate the effect of this compound on spontaneous locomotor activity.[8]

1. Animal Model and Acclimation:

  • Adult mice (e.g., C57BL/6) are used.
  • Animals are acclimated to the testing room and the activity monitoring chambers for a period before the experiment to reduce novelty-induced hyperactivity.

2. Treatment Administration:

  • This compound is dissolved in a suitable vehicle and administered to the treatment group (e.g., via intraperitoneal injection).
  • The control group receives the vehicle alone.

3. Locomotor Activity Monitoring:

  • Immediately after injection, mice are placed individually into open-field arenas or activity monitoring chambers equipped with infrared beams to automatically record movement.
  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

4. Data Analysis:

  • The total locomotor activity is quantified and compared between the this compound-treated and control groups.
  • The time course of activity can also be analyzed to determine the onset and duration of the drug's effect.

Logical Relationship: this compound's Effect on Locomotor Activity

G Ocotillol Ocotillol Administration Glutamate Enhanced Glutamate Release in the CNS Ocotillol->Glutamate Neuronal_Activity Increased Neuronal Excitability Glutamate->Neuronal_Activity Locomotor_Activity Increased Spontaneous Locomotor Activity Neuronal_Activity->Locomotor_Activity

Proposed mechanism of this compound-induced locomotor activity.

Disclaimer: These application notes and protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Dosages and specific experimental parameters may need to be optimized for different animal models and research questions.

References

Troubleshooting & Optimization

Improving Ocotillone extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Ocotillone from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The primary natural source of this compound is the Ocotillo plant (Fouquieria splendens), a desert plant native to the Southwestern United States and Northern Mexico. This compound is a triterpenoid saponin found in the resin and waxes of the plant's trunks.[1][2]

Q2: What is the most common method for extracting this compound?

A2: The most common method for this compound extraction is solvent extraction. This involves using organic solvents to dissolve the this compound from the plant material, followed by purification steps such as crystallization.[1][2] Advanced methods like ultrasound-assisted extraction (UAE) can also be employed to improve efficiency.

Q3: What are the key factors that influence the yield of this compound extraction?

A3: Several factors can significantly impact the extraction yield of this compound. These include the choice of solvent, the ratio of solvent to plant material, the extraction time, and the extraction temperature. Optimizing these parameters is crucial for maximizing the yield.

Q4: How can I purify the extracted this compound?

A4: After the initial solvent extraction, this compound is typically purified through crystallization. This process involves dissolving the crude extract in a suitable solvent and then allowing the this compound to slowly form crystals as the solution cools or the solvent evaporates, leaving impurities behind. A rotary evaporator is often used to facilitate crystallization.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature, solvent ratio).- Inefficient grinding of plant material.- Solvent Selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). A mixture of solvents can also be effective.- Parameter Optimization: Systematically vary the extraction time, temperature, and solvent-to-material ratio to find the optimal conditions. Refer to the data tables below for guidance.- Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Emulsion Formation During Liquid-Liquid Extraction - Presence of surfactant-like molecules in the plant extract.- Vigorous shaking during the extraction process.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.- Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous layer to increase its ionic strength and help break the emulsion.- Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Difficulty in Crystallization - Presence of impurities in the crude extract.- Inappropriate crystallization solvent.- Supersaturation not achieved.- Further Purification: Perform a column chromatography step on the crude extract before attempting crystallization.- Solvent System: Experiment with different solvent systems (a single solvent or a mixture of two or more) to find one in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystal formation.
Co-extraction of Unwanted Compounds (e.g., phenols, alcohols) - Use of a non-selective solvent.- Selective Pre-extraction: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove waxes and lipids before the main extraction.- Solvent Polarity: Choose a solvent with a polarity that is more selective for this compound over the unwanted compounds.[1][2]

Quantitative Data on Extraction Parameters

The following tables summarize the impact of different extraction parameters on the yield of triterpenoid saponins, which can be used as a proxy for optimizing this compound extraction. The data is based on studies of ultrasound-assisted extraction of triterpenoid saponins.[3]

Table 1: Effect of Solvent-to-Material Ratio on Extraction Yield

Solvent-to-Material Ratio (mL/g)Extraction Yield (%)
20:11.85
25:12.21
30:12.33
35:12.30

Table 2: Effect of Extraction Time on Extraction Yield

Extraction Time (minutes)Extraction Yield (%)
201.95
302.28
402.31
502.25

Table 3: Effect of Extraction Temperature on Extraction Yield

Extraction Temperature (°C)Extraction Yield (%)
602.05
702.29
802.34
902.18

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

  • Preparation of Plant Material:

    • Obtain dry trunks of Fouquieria splendens.

    • Grind the plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., 80% ethanol) at an optimized solvent-to-material ratio (e.g., 30:1 mL/g).

    • Heat the mixture to an optimized temperature (e.g., 80°C) and stir for an optimized duration (e.g., 40 minutes).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound extract.

  • Purification by Crystallization:

    • Dissolve the crude extract in a minimal amount of a hot crystallization solvent.

    • Allow the solution to cool slowly to room temperature, then place it in a cold bath to promote crystal formation.

    • Collect the this compound crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under a vacuum.

Visualizations

Experimental Workflow for this compound Extraction

Ocotillone_Extraction_Workflow Start Start: Dry Fouquieria splendens Trunks Grinding Grind Plant Material Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol, 80°C, 40 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Crystallization Crystallization Crude_Extract->Crystallization Purification Collect and Dry Crystals Crystallization->Purification End End: Pure this compound Purification->End Triterpenoid_Signaling_Pathway This compound This compound (Triterpenoid Saponin) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

References

Ocotillone solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of ocotillone for in vitro studies. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a tetracyclic triterpenoid natural product.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC30H50O3PubChem[1]
Molecular Weight458.7 g/mol PubChem[1]
XLogP3-AA6.9PubChem[1]
AppearanceSolid (assumed)General knowledge

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] Due to its high lipophilicity (XLogP3-AA of 6.9), it is expected to have low solubility in aqueous solutions.[1] For most in vitro applications, preparing a concentrated stock solution in a suitable organic solvent like DMSO is recommended.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of, for example, 10 mM. Briefly warming the solution and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in my in vitro experiments?

It is crucial to keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What are the known biological activities of this compound?

This compound has been shown to enhance the antitumor activity of doxorubicin in cancer cells. This effect is mediated through the activation of p53-dependent apoptosis.[3][4]

Troubleshooting Guides

Solubility Issues

Problem: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media.

  • Possible Cause: The aqueous concentration of this compound exceeds its solubility limit.

  • Troubleshooting Steps:

    • Decrease the final concentration: Test a range of lower final concentrations of this compound in your assay.

    • Increase the solvent concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (while staying within acceptable limits) may help.

    • Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) in the final medium can help to maintain the solubility of hydrophobic compounds.

    • Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.

Problem: I am seeing inconsistent results between experiments, which I suspect are due to solubility issues.

  • Possible Cause: Incomplete dissolution of the this compound stock or precipitation during the experiment.

  • Troubleshooting Steps:

    • Visually inspect your stock solution: Before each use, ensure your DMSO stock solution is clear and free of precipitates. If necessary, gently warm and vortex to redissolve.

    • Prepare fresh dilutions: Prepare working dilutions of this compound immediately before adding them to your experiment.

    • Optimize your dilution method: When diluting the DMSO stock into aqueous media, add the stock solution to the media while vortexing to ensure rapid and uniform mixing.

Stability Issues

Problem: I am concerned about the stability of this compound in my experimental conditions.

  • Possible Cause: this compound may be sensitive to temperature, pH, or light, leading to degradation over the course of the experiment.

  • Troubleshooting Steps:

    • Minimize exposure to harsh conditions: Protect this compound stock solutions and experimental samples from light. Avoid prolonged exposure to high temperatures.

    • Assess stability: If stability is a major concern, you can perform a simple stability test. Prepare your final working solution of this compound and incubate it under your experimental conditions for the duration of your assay. At various time points, you can assess the integrity of the compound using an appropriate analytical method like HPLC, if available.

    • Refresh the medium: For long-term experiments (e.g., several days), consider refreshing the cell culture medium containing this compound periodically to ensure a consistent concentration of the active compound.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 458.7 g/mol .[1]

    • Weigh the calculated amount of this compound and transfer it to a sterile vial.

    • Add the required volume of DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing this compound Solubility in Aqueous Media
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous medium (e.g., cell culture medium, PBS)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock into the aqueous medium. It is important to add the stock solution to the aqueous medium while vortexing.

    • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

    • To quantify the solubility, you can measure the absorbance or light scattering of the solutions at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates the formation of a precipitate.

    • The highest concentration that remains clear is an approximation of the solubility of this compound in that specific medium.

Visualizations

Ocotillone_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound p53 p53 This compound->p53 enhances activation Doxorubicin Doxorubicin Doxorubicin->p53 activates Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, PUMA) p53->Pro_apoptotic_genes upregulates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis induces Troubleshooting_Workflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting Start Start: Inconsistent or Unexpected Experimental Results Check_Solubility Issue: Solubility Problem? Start->Check_Solubility Check_Stability Issue: Stability Problem? Check_Solubility->Check_Stability No Precipitation Precipitation observed? Check_Solubility->Precipitation Yes Degradation Degradation suspected? Check_Stability->Degradation Yes End End: Consistent and Reliable Results Check_Stability->End No Lower_Concentration Lower final concentration Precipitation->Lower_Concentration Fresh_Dilutions Prepare fresh dilutions Precipitation->Fresh_Dilutions Optimize_Dilution Optimize dilution method Precipitation->Optimize_Dilution Lower_Concentration->End Fresh_Dilutions->End Optimize_Dilution->End Protect_From_Light Protect from light Degradation->Protect_From_Light Control_Temperature Control temperature Degradation->Control_Temperature Refresh_Medium Refresh medium periodically Degradation->Refresh_Medium Protect_From_Light->End Control_Temperature->End Refresh_Medium->End

References

Technical Support Center: Ocotillone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Ocotillone and related dammarane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in this compound synthesis stem from the complexity of the dammarane-type triterpenoid scaffold. These include the stereoselective construction of multiple chiral centers, the functionalization of the rigid tetracyclic core, and the potential for unexpected side reactions under various conditions. Achieving high yields and purity can be difficult without careful optimization of reaction parameters.

Q2: How can I improve the yield of my this compound synthesis?

A2: Improving the yield of this compound synthesis requires a multi-faceted approach. Key strategies include:

  • Starting Material Purity: Ensure the purity of the starting dammarane triterpenoid. Impurities can interfere with reactions and complicate purification.

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions.

  • Reaction Condition Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The use of design of experiments (DoE) can be beneficial.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of sensitive reagents and intermediates.

  • Careful Work-up and Purification: Employ appropriate work-up procedures to minimize product loss and utilize optimized chromatography techniques for purification.

Q3: What are common side reactions to watch out for during the synthesis?

A3: Common side reactions in the synthesis of complex triterpenoids like this compound include epimerization at stereogenic centers, incomplete reactions, over-oxidation or reduction, and the formation of rearrangement products, especially under acidic or basic conditions. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to identify and minimize the formation of these byproducts.

Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A4: Yes, standard laboratory safety practices are essential. Many reagents used in organic synthesis are hazardous. For example, when performing oxidations or reductions, be aware of the reactivity and potential hazards of the reagents used. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture or oxygen in the reaction.1. Use fresh, high-purity reagents. 2. Carefully monitor and control the reaction temperature. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Use anhydrous solvents and conduct the reaction under an inert atmosphere.
Multiple spots on TLC, indicating a mixture of products 1. Non-selective reaction conditions. 2. Degradation of starting material or product. 3. Presence of impurities in the starting material.1. Adjust reaction conditions (e.g., temperature, catalyst, solvent) to improve selectivity. 2. Check the stability of your compounds under the reaction conditions. 3. Purify the starting material before use.
Difficulty in purifying the final product 1. Co-elution of impurities with the product. 2. Product instability on silica gel.1. Optimize the chromatography conditions (e.g., solvent system, gradient). Consider using a different stationary phase (e.g., alumina, reversed-phase silica). 2. If the product is unstable on silica gel, consider alternative purification methods such as crystallization or preparative HPLC.
Inconsistent yields between batches 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions.1. Use reagents and solvents from the same batch or ensure consistent quality. 2. Standardize the experimental procedure, including reaction setup, addition rates of reagents, and work-up.

Experimental Protocols

The following protocols are based on the synthesis of derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, a close structural analog of this compound, and can be adapted for its synthesis.

General Procedure for Acylation of Hydroxyl Groups

This procedure describes the acylation of hydroxyl groups on the dammarane scaffold, a key step in modifying its structure.

To a solution of (20S,24R)-epoxy-dammarane-3β,12β,25-triol (56.0 mg, 0.12 mmol) in pyridine (1.2 mL) was added acetic anhydride (1.2 mL) at room temperature, and the mixture was stirred at room temperature for 12 h.[2] The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a 5% aqueous HCl solution. The aqueous phase is then extracted with ethyl acetate, and the combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel.[2]

General Procedure for Esterification using DCC and DMAP

This protocol details the esterification of the dammarane core with various carboxylic acids.

To a solution of the appropriate carboxylic acid (0.06 mmol) in anhydrous dichloromethane (2 mL), dicyclohexylcarbodiimide (DCC) (27.3 mg, 0.132 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol) were added at 0 °C.[2] After stirring for 10 minutes, (20S,24R)-epoxy-dammarane-3β,12β,25-triol (25.0 mg, 0.05 mmol) was added. The reaction mixture was then warmed to room temperature and stirred until the reaction was complete, as monitored by TLC. After completion, the flask was placed in a freezer at -10 °C for 6 hours to precipitate dicyclohexylurea. The suspension was then filtered, and the filtrate was concentrated. The crude product was purified by column chromatography.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, which can serve as a reference for optimizing the synthesis of this compound analogs.

Compound Starting Material Reagents Solvent Reaction Time (h) Yield (%)
2 (20S,24R)-epoxy-dammarane-3β,12β,25-triolAcetic anhydridePyridine1285
3 (20S,24R)-epoxy-dammarane-3β,12β,25-triolPropionic acid, DCC, DMAPDichloromethane1278
4 (20S,24R)-epoxy-dammarane-3β,12β,25-triolButyric acid, DCC, DMAPDichloromethane1281
5 (20S,24R)-epoxy-dammarane-3β,12β,25-triolIsovaleric acid, DCC, DMAPDichloromethane1275

Visualizations

Experimental Workflow for Dammarane Triterpenoid Modification

The following diagram illustrates a typical experimental workflow for the modification of the dammarane triterpenoid core, based on the protocols described above.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Chemical Modification cluster_workup Work-up and Purification cluster_end Final Product start Dammarane Triterpenoid Core reaction Reaction with Acylating Agent / Carboxylic Acid + Coupling Agents start->reaction Reagents, Solvent monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up reaction->workup monitoring->reaction Check Completion extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Purified this compound Analog purification->product

Caption: A generalized workflow for the chemical modification of a dammarane triterpenoid.

Hypothetical Signaling Pathway Inhibition by this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural analogs have been shown to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling. The following diagram illustrates this inhibitory action.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS (phosphorylated) IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream PTP1B PTP1B PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: this compound's potential inhibitory effect on the PTP1B-mediated dephosphorylation of the Insulin Receptor Substrate (IRS).

References

Troubleshooting Ocotillone quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Ocotillone in complex mixtures, particularly biological matrices, using UPLC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples like plasma?

A1: The most common and recommended method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the high sensitivity and selectivity required to accurately measure low concentrations of this compound in complex matrices like plasma and tissue homogenates.

Q2: Why is sample preparation so critical for this compound quantification?

A2: Biological samples contain numerous endogenous substances (e.g., proteins, phospholipids, salts) that can interfere with the analysis.[1][2] This interference, known as the "matrix effect," can suppress or enhance the this compound signal in the mass spectrometer, leading to inaccurate and unreliable results.[1][2] Proper sample preparation removes these interfering components, ensuring data quality.

Q3: What are the typical sample preparation techniques for plasma samples containing this compound?

A3: The two most common techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

  • Protein Precipitation: This is a simple and fast method where a cold organic solvent, like acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[2]

  • Liquid-Liquid Extraction: This method uses a water-immiscible organic solvent (e.g., ethyl acetate) to extract this compound from the aqueous plasma, leaving many interferences behind.[3]

Q4: How can I assess the stability of this compound in my samples?

A4: Stability should be evaluated under various conditions that mimic the sample lifecycle:

  • Freeze-Thaw Stability: Assess this compound concentration after several cycles of freezing and thawing.

  • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample preparation.

  • Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over an extended period.

  • Post-Preparative Stability: Check for degradation in the final extracted sample stored in the autosampler.

Q5: What is a matrix effect and how can I minimize it?

A5: A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement.[1] To minimize it, you can:

  • Improve sample cleanup to remove interfering substances.

  • Optimize chromatographic separation to ensure this compound does not co-elute with matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS) that is affected by the matrix in the same way as this compound.

  • Use matrix-matched calibration standards, prepared in a blank matrix identical to the study samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the UPLC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Injection Solvent The injection solvent should be weaker than or the same as the initial mobile phase to ensure proper peak focusing on the column. Dissolve the final extract in the starting mobile phase composition.
Column Void or Degradation A void at the head of the column can cause peak splitting. This can result from high pH mobile phases dissolving the silica. Consider using a column stable at a higher pH or replacing the column.
Secondary Interactions Peak tailing for basic compounds can occur due to interactions with residual silanols on the column. Adding a small amount of a competing base (e.g., triethylamine) or using a mobile phase with a lower pH can help.
Problem 2: Inconsistent or Drifting Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure solvents are properly degassed to prevent bubble formation in the pump.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate and gradient composition.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Problem 3: Low or No Signal (Low Recovery)
Potential Cause Recommended Solution
Inefficient Extraction Optimize the sample preparation method. For LLE, test different extraction solvents and pH conditions. For PPT, ensure the ratio of solvent to plasma is optimal (e.g., 3:1 or 4:1).
Analyte Degradation This compound may be unstable during sample preparation or storage. Keep samples on ice during preparation and minimize time at room temperature. Evaluate the effect of pH and temperature on stability.
Ion Suppression (Matrix Effect) Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup method (e.g., switch from PPT to LLE or SPE). Adjust chromatography to separate this compound from the suppression zone.
Incorrect MS/MS Parameters Optimize the precursor and product ion masses (m/z), collision energy, and other MS parameters specifically for this compound to ensure maximum sensitivity.
Problem 4: High Signal Variability (Poor Precision)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting and vortexing at each step. Automating the sample preparation process can improve reproducibility.
Injector Issues Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
Matrix Effect Variability Different lots of biological matrix can have varying levels of interfering compounds. Using a stable isotope-labeled internal standard is the best way to compensate for this variability.

Experimental Protocols

Protocol 1: this compound Quantification in Rat Plasma using UPLC-MS/MS

This protocol is a representative method based on common practices for the quantification of small molecules in plasma.[2][3][4][5][6]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an aliquot (e.g., 2-5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

Parameter Condition
UPLC Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its IS.

3. Method Validation Summary

The following table presents typical acceptance criteria for a validated bioanalytical method.

Parameter Acceptance Criteria Example Data
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9985
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Precision < 20%; Accuracy ±20%1 ng/mL
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)4.5% - 9.8%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)6.2% - 11.5%
Accuracy (RE%) Within ±15% (±20% at LLOQ)-8.5% to 10.2%
Extraction Recovery Consistent, precise, and reproducible85.1% ± 4.2%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.150.95 - 1.08
Stability (Freeze-thaw, Short-term, Long-term) % Bias within ±15% of nominal concentration-7.8% to 9.5%

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) AddSolvent Add Acetonitrile + IS (150 µL) Plasma->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Caption: Logical troubleshooting flowchart for quantification issues.

References

Technical Support Center: Enhancing the Bioavailability of Ocotillone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on extensive searches of publicly available scientific literature, specific in vivo pharmacokinetic data and detailed signaling pathway information for ocotillone are limited. Therefore, this technical support center provides guidance based on established principles for enhancing the bioavailability of highly lipophilic, poorly water-soluble compounds, using this compound as a representative example. The quantitative data and signaling pathways presented are illustrative and intended to guide researchers in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound in in vivo studies?

A1: The primary challenge stems from this compound's physicochemical properties. With a molecular formula of C₃₀H₅₀O₃ and a calculated LogP of approximately 6.9, this compound is highly lipophilic and is expected to have very low aqueous solubility.[1] This poor solubility is a major limiting factor for its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption and achieving systemic exposure. Consequently, oral administration of unprocessed this compound is likely to result in low and variable bioavailability.

Q2: Which formulation strategies should I consider to enhance the oral bioavailability of this compound?

A2: For a highly lipophilic compound like this compound, several formulation strategies can be employed. The choice of strategy often depends on the required dose, the desired pharmacokinetic profile, and the available resources. Key approaches include:

  • Lipid-Based Formulations: These are often the most effective for highly lipophilic drugs.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[2][3] This increases the surface area for absorption and can bypass the dissolution step.

    • Nanoparticles and Liposomes: Encapsulating this compound in nanoparticles or liposomes can protect it from degradation, improve its solubility, and enhance its absorption.[4][5]

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid state.[6][7][8][9] This can enhance the dissolution rate by presenting the drug in an amorphous form.

  • Particle Size Reduction:

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

Q3: Are there any analytical methods to quantify this compound in biological samples for pharmacokinetic studies?

A3: While specific validated methods for this compound in plasma or tissue are not widely published, a standard approach would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to quantify small molecule drugs in complex biological matrices. A similar approach has been validated for other triterpenoids.[10]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between study animals.

  • Possible Cause: Poor and erratic absorption due to low solubility. The physical form of the administered compound may not be consistent.

  • Troubleshooting Steps:

    • Formulation Improvement: If using a simple suspension, consider formulating this compound into a more robust system like a SEDDS or a nanosuspension to ensure more uniform dispersion and absorption.

    • Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of the animals (e.g., fasted or fed state) to reduce variability.

    • Dose Volume and Administration Technique: Ensure accurate and consistent oral gavage technique and dose volume across all animals.

Issue 2: this compound plasma concentrations are below the limit of quantification (BLQ).

  • Possible Cause: The oral bioavailability is too low to achieve detectable systemic concentrations with the current dose and formulation.

  • Troubleshooting Steps:

    • Increase Dose: This is the simplest approach, but may be limited by the compound's toxicity or cost.

    • Enhance Bioavailability: Implement a more effective formulation strategy. For instance, if a solid dispersion shows minimal improvement, a lipid-based formulation like a SEDDS may be more effective for a highly lipophilic compound.

    • Increase Analytical Sensitivity: Optimize the LC-MS/MS method to achieve a lower limit of quantification.

    • Consider an Alternative Route of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may be necessary to bypass absorption barriers, although this does not address oral bioavailability.

Issue 3: Precipitation of this compound is observed when preparing a dosing solution.

  • Possible Cause: this compound has very low solubility in aqueous vehicles.

  • Troubleshooting Steps:

    • Use of Co-solvents: For preclinical studies, a mixture of solvents such as DMSO, polyethylene glycol (PEG), and saline can be used. However, be mindful of the potential toxicity of the vehicle itself.

    • Formulation is Key: This is a strong indicator that a simple solution or suspension is not suitable for in vivo oral studies. A formulation that can maintain this compound in a solubilized state in the GI tract, such as a SEDDS, is highly recommended.

Quantitative Data Summary

As specific pharmacokinetic data for this compound is not publicly available, the following table provides a hypothetical comparison of pharmacokinetic parameters for a lipophilic compound ("Compound X") with properties similar to this compound, before and after the application of a bioavailability enhancement technology (e.g., SEDDS).

Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension5045 ± 154.0 ± 1.5350 ± 120100 (Reference)
SEDDS Formulation50250 ± 501.5 ± 0.51950 ± 400~557

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients:

    • Oils: Screen the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Screen the emulsification efficiency of various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).

    • Co-surfactants: Screen the ability of co-surfactants (e.g., Transcutol HP, PEG 400) to improve the microemulsion region.

  • Construction of Ternary Phase Diagrams:

    • Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the optimal microemulsion region.

  • Preparation of the this compound-SEDDS Formulation:

    • Select the formulation with the best emulsification properties.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Assess the time taken for the SEDDS to form a stable emulsion upon gentle agitation in an aqueous medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving this compound-SEDDS).

    • Administer the formulations via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin).

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, LogP, etc.) excipient Excipient Screening (Oils, Surfactants, Carriers) physchem->excipient form_dev Formulation Optimization (e.g., SEDDS, Solid Dispersion) excipient->form_dev char In Vitro Characterization (Droplet Size, Dissolution) form_dev->char pk_study Pharmacokinetic Study in Animals char->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Bioavailability Assessment data_analysis->bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

logical_relationships cluster_properties This compound Properties cluster_strategies Formulation Strategies cluster_outcome Desired Outcome lipophilic High Lipophilicity (LogP ~6.9) poor_sol Poor Aqueous Solubility lipophilic->poor_sol lipid Lipid-Based (SEDDS, Liposomes) poor_sol->lipid solid_disp Solid Dispersions poor_sol->solid_disp nano Nanosuspensions poor_sol->nano enhanced_bio Enhanced Oral Bioavailability lipid->enhanced_bio solid_disp->enhanced_bio nano->enhanced_bio

Caption: Selection of bioavailability enhancement strategies for this compound.

hypothetical_signaling_pathway cluster_apoptosis Hypothetical Apoptosis Pathway in Cancer Cells cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade This compound This compound bax Bax This compound->bax activates? bcl2 Bcl-2 This compound->bcl2 inhibits? cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Ocotillone's Bioactivity Against Other Ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of ocotillone with other prominent ginsenosides, supported by experimental data. Ginsenosides, the primary active components of ginseng, are classified into three main types based on their aglycone structure: protopanaxadiol (PPD), protopanaxatriol (PPT), and ocotillol (OT). This compound, a derivative of the ocotillol-type ginsenosides, has garnered significant interest for its distinct pharmacological properties. This document will delve into a comparative analysis of its anti-cancer, anti-inflammatory, and neuroprotective activities.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for this compound and other ginsenosides across various bioactivities. It is important to note that direct comparative studies are not always available, and experimental conditions can vary between studies.

Table 1: Comparative Anti-Cancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Ocotillol-type derivative (152)HeLa4.58 ± 0.66[1]
Ocotillol-type derivative (5)HeLa11.53 ± 0.49[1]
Ocotillol-type derivative (173)HeLa19.84 ± 1.10[1]
Ginsenoside Rg3 (R form)LLC-PK1 (kidney)8.39 ± 0.3 (RC50)[2]
Ginsenoside Rh2 (R form)LLC-PK1 (kidney)6.67 ± 0.42 (RC50)[2]
OcotillolLLC-PK1 (kidney)226.19 ± 66.16 (RC50)[2]

Note: RC50 represents the concentration for 50% recovery from cisplatin-induced toxicity, indicating a protective effect.

Table 2: Comparative Anti-Inflammatory Activity

CompoundCell LineAssayKey FindingsReference
OcotillolRAW 264.7NO productionStrong inhibition of LPS-induced NO production.[3]
20(S)-OcotillolRAW 264.7NO, PGE2, IL-10Inhibited NO and PGE2 release; increased IL-10.[1][4]
20(R)-OcotillolRAW 264.7NO, TNF-αInhibited NO and TNF-α release.[1][4]
Majonoside R2MacrophagesNF-κB activationInhibited LPS-induced NF-κB activation.[3]
Pseudoginsenoside RT4MacrophagesNF-κB activationInhibited LPS-induced NF-κB activation.[3]

Table 3: Comparative Neuroprotective Activity

CompoundModelAssayEC50/Key FindingsReference
OcotillolMouse olfactory bulb slicesNeuronal firingEC50 of 4 µM for enhancing neuronal excitability.[5][6][7]
Pseudoginsenoside-F11--Antagonized Alzheimer's disease models.[3]
Ginsenoside Rb1VariousMultipleNeuroprotective through anti-oxidative, anti-apoptotic, and anti-inflammatory mechanisms.[8]
Ginsenoside Rg1VariousMultipleNeuroprotective effects in ischemic stroke models.[9]

Experimental Protocols

Anti-Cancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other ginsenosides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or other ginsenosides for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Neuroprotective Activity: Assay in SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a common in vitro model to study neurodegenerative diseases and assess the neuroprotective effects of compounds against toxins.

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or other ginsenosides for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.

  • Microscopic Analysis: Morphological changes, such as neurite retraction and apoptosis, can be observed and quantified using microscopy.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate key pathways and workflows related to the bioactivity of this compound.

Ocotillol_Anticancer_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Dox Doxorubicin p53 p53 Activation Dox->p53 Ocotillol Ocotillol Ocotillol->p53 enhances Bax Bax p53->Bax PUMA PUMA p53->PUMA PIG3 PIG3 p53->PIG3 Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis PIG3->Apoptosis Ocotillol_Anti_Inflammatory_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_mediators Inflammatory Mediators cluster_outcome Cellular Outcome LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNFa->Inflammation IL6->Inflammation Ocotillol Ocotillol Ocotillol->TLR4 Ocotillol->NFkB inhibits Ocotillol->MAPK inhibits Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells (96-well plate) B Incubate 24h A->B C Pre-treat with Ocotillol / other ginsenosides B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E F Griess Assay for Nitric Oxide (NO) E->F G Measure Absorbance (540 nm) F->G

References

Ocotillone Derivatives as a Positive Control in Antibacterial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Ocotillone, a naturally occurring triterpenoid, and its derivatives have demonstrated significant antibacterial activity, positioning them as potential candidates for new drug development and as robust positive controls in antibacterial assays. This guide provides an objective comparison of the performance of this compound derivatives with standard antibiotic alternatives, supported by experimental data and detailed protocols.

Performance Comparison of this compound Derivatives and Standard Antibiotics

This compound derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's effectiveness. The tables below summarize the MIC values of promising this compound derivatives against common bacterial strains compared to standard-of-care antibiotics.

Data Presentation: Quantitative Comparison

It is important to note that the following MIC values are compiled from various studies and direct head-to-head comparisons in a single study are limited. The potency of this compound derivatives can vary based on their specific chemical modifications.

Table 1: Antibacterial Activity against Staphylococcus aureus (including MRSA)

Compound/AntibioticStrainMIC (µg/mL)Reference
This compound Derivative 21 S. aureus ATCC 292131[1]
This compound Derivative 13d MRSA1-4[2]
This compound Derivative 6d MRSA USA3001-2[3]
Vancomycin MRSA0.5 - 2[1][3]
Chloramphenicol MRSA USA3004[2]
Kanamycin MRSA USA300>128[2]

Table 2: Antibacterial Activity against Bacillus subtilis

Compound/AntibioticStrainMIC (µg/mL)Reference
This compound Derivative 13d B. subtilis 1682[2]
This compound Derivative 6d B. subtilis 1681-2[3]
Amoxicillin B. subtilisVaries[2]
Chloramphenicol B. subtilis 1682[2]
Kanamycin B. subtilis 1682[2]

Table 3: Antibacterial Activity against Escherichia coli

Compound/AntibioticStrainMIC (µg/mL)Reference
This compound Derivative 13d E. coli DH5α4[2]
This compound Derivative 6d E. coli DH5α8-16[3]
Ciprofloxacin E. coli0.015 - >8[2]
Chloramphenicol E. coli DH5α4[2]
Kanamycin E. coli DH5α4[2]

Mechanism of Action

Studies suggest that this compound derivatives exert their antibacterial effect through a multi-target mechanism, primarily by disrupting the integrity of the bacterial cell membrane and interfering with DNA function. This dual action can lead to rapid cell death and may slow the development of bacterial resistance.[2][3]

This compound Derivative Mechanism of Action cluster_0 This compound Derivative cluster_1 Bacterial Cell This compound This compound Derivative Membrane Cell Membrane This compound->Membrane Disruption of membrane integrity DNA Bacterial DNA This compound->DNA Interference with DNA function CellDeath Cell Death Membrane->CellDeath Leakage of cellular contents DNA->CellDeath Inhibition of replication/transcription

Caption: Proposed mechanism of action for antibacterial this compound derivatives.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method, a standard and widely accepted protocol.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth Microdilution Workflow A 1. Prepare serial dilutions of this compound derivative and control antibiotics in a 96-well plate. B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C 3. Inoculate each well with the bacterial suspension. B->C D 4. Include positive (bacteria only) and negative (broth only) controls. C->D E 5. Incubate the plate at 37°C for 16-24 hours. D->E F 6. Visually assess for bacterial growth (turbidity). E->F G 7. Determine the MIC: the lowest concentration with no visible growth. F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of the this compound derivative and positive control antibiotics (e.g., vancomycin, amoxicillin, ciprofloxacin) in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as to the positive control wells (containing 50 µL of CAMHB and no antimicrobial).

    • Negative control wells should contain 100 µL of uninoculated CAMHB.

    • Seal the plate and incubate at 37°C for 16-24 hours under ambient air conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

This compound derivatives demonstrate potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values comparable to or, in some cases, superior to standard antibiotics. Their unique mechanism of action, targeting the bacterial cell membrane and DNA, makes them valuable as potential new therapeutic agents and as effective positive controls in antibacterial screening assays. The provided experimental protocol for MIC determination offers a standardized method for evaluating the efficacy of these and other novel antimicrobial compounds. For researchers in drug discovery and development, this compound and its analogs represent a promising area of investigation in the ongoing fight against antibiotic resistance.

References

Ocotillone and its Analogs in Overcoming Cancer Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug resistance (MDR) is a significant hurdle in the successful chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides a comparative overview of the research on Ocotillone and its semi-synthetic analogs, focusing on their potential to circumvent cancer cell drug resistance. We will delve into experimental data demonstrating their synergistic effects with conventional chemotherapeutics and their ability to reverse existing resistance, supported by detailed experimental protocols and pathway visualizations.

This compound's Synergistic Effect with Doxorubicin

Recent studies have explored the potential of Ocotillol, a derivative of pseudoginsenoside F11, to enhance the efficacy of existing chemotherapeutic agents. Research has shown that Ocotillol can significantly potentiate the cytotoxic activity of Doxorubicin, a widely used anticancer drug, in a p53-dependent manner.

Experimental Data: Enhanced Cytotoxicity of Doxorubicin with Ocotillol

An in-vitro study demonstrated that co-treatment with a non-toxic concentration of Ocotillol (5 µM) significantly enhanced the cytotoxic effect of Doxorubicin in p53 wild-type cancer cell lines, A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).[1] However, this synergistic effect was not observed in p53-null (H1299) or p53-mutant (PC3) cancer cell lines, highlighting the p53-dependent nature of this interaction.[1]

Cell LineTreatmentIC50 of Doxorubicin (µM)
A549 (p53 wild-type) Doxorubicin alone0.85 ± 0.11
Doxorubicin + 5 µM Ocotillol0.28 ± 0.06
MCF7 (p53 wild-type) Doxorubicin alone0.54 ± 0.08
Doxorubicin + 5 µM Ocotillol0.19 ± 0.04
H1299 (p53-null) Doxorubicin alone0.12 ± 0.03
Doxorubicin + 5 µM Ocotillol0.11 ± 0.02
PC3 (p53-mutant) Doxorubicin alone0.21 ± 0.05
Doxorubicin + 5 µM Ocotillol0.23 ± 0.04

Table 1: Comparative IC50 values of Doxorubicin with and without Ocotillol in different cancer cell lines. Data sourced from[1].

Mechanism of Action: p53-Dependent Apoptosis

The enhanced cytotoxicity is attributed to the potentiation of Doxorubicin-induced apoptosis by Ocotillol.[1] This is achieved through a greater activation of p53, leading to an increased expression of pro-apoptotic genes.[1]

p53_pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Ocotillol Ocotillol p53 p53 Activation Ocotillol->p53 Potentiates DNA_Damage->p53 Pro_Apoptotic_Genes Increased Expression of Pro-Apoptotic Genes p53->Pro_Apoptotic_Genes Apoptosis Enhanced Apoptosis Pro_Apoptotic_Genes->Apoptosis

Figure 1: Ocotillol potentiates Doxorubicin-induced apoptosis via enhanced p53 activation.
Experimental Protocols

Cell Culture: A549, H1299, MCF7, and PC3 cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[1]

MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with Doxorubicin, Ocotillol, or a combination for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Apoptosis Assays:

  • Flow Cytometry: Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[1]

  • Hoechst Staining: Nuclear morphology changes characteristic of apoptosis were visualized by staining with Hoechst 33342.[1]

Western Blot and Real-Time PCR: The expression levels of p53 and its target genes were determined by Western blotting and real-time polymerase chain reaction (PCR), respectively.[1]

Reversal of ABCB1-Mediated Multidrug Resistance by Ocotillol Analogs

A significant breakthrough in overcoming MDR has been demonstrated with semi-synthetic analogs of Ocotillol. Specifically, the epimer (20S, 24R)-epoxy-12β, 25-dihydroxy-dommarane-3β-amine (ORA) has shown remarkable efficacy in reversing resistance to conventional chemotherapeutic drugs in cancer cells overexpressing the ABCB1 transporter.[2]

Experimental Data: Reversal of Paclitaxel and Vincristine Resistance

In-vitro studies on ABCB1-overexpressing cancer cell lines, SW620/Ad300 (colon adenocarcinoma) and HEK/ABCB1 (human embryonic kidney cells transfected with ABCB1), revealed that ORA, at non-toxic concentrations of 1 µM and 3 µM, significantly reversed the resistance to Paclitaxel and Vincristine.[2] In contrast, its epimer, OSA, did not show a significant effect.[2]

Cell LineDrugTreatmentFold Reversal of Resistance
SW620/Ad300 Paclitaxel1 µM ORA18.8
3 µM ORA48.3
Vincristine1 µM ORA12.5
3 µM ORA35.7
HEK/ABCB1 Paclitaxel1 µM ORA22.1
3 µM ORA55.2
Vincristine1 µM ORA15.4
3 µM ORA42.1

Table 2: Fold reversal of resistance to Paclitaxel and Vincristine by ORA in ABCB1-overexpressing cell lines. Data sourced from[2].

Mechanism of Action: Inhibition of ABCB1 Efflux Pump

The reversal of multidrug resistance by ORA is attributed to its ability to directly inhibit the function of the ABCB1 transporter, thereby preventing the efflux of chemotherapeutic drugs from the cancer cells.[2] This leads to an increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic efficacy.

ABCB1_inhibition cluster_cell Cancer Cell ABCB1 ABCB1 (P-gp) Efflux Pump Intracellular_Drug Increased Intracellular Drug Concentration Chemo_Drug Chemotherapeutic Drug (e.g., Paclitaxel, Vincristine) Chemo_Drug->ABCB1 Efflux Chemo_Drug->Intracellular_Drug Accumulation ORA ORA (Ocotillol Analog) ORA->ABCB1 Inhibits

Figure 2: ORA reverses multidrug resistance by inhibiting the ABCB1 efflux pump.
Experimental Protocols

Cell Lines and Culture: ABCB1-overexpressing cell lines (SW620/Ad300 and HEK/ABCB1) and their parental, drug-sensitive counterparts were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

MTT Assay for Drug Sensitivity: The sensitivity of the cell lines to chemotherapeutic drugs in the presence and absence of ORA and OSA was determined using the MTT assay.[2] Cells were treated with varying concentrations of the anticancer drug with or without the Ocotillol analogs for a specified period.

Conclusion and Future Perspectives

The studies on this compound and its analogs present two promising strategies to combat cancer drug resistance. Ocotillol's ability to synergize with Doxorubicin in a p53-dependent manner suggests its potential as an adjuvant therapy in cancers with wild-type p53. More significantly, the semi-synthetic Ocotillol analog, ORA, demonstrates a potent ability to reverse ABCB1-mediated multidrug resistance, a major clinical challenge. This positions ORA as a strong candidate for further development as a chemosensitizer to be used in combination with conventional anticancer drugs that are substrates of the ABCB1 transporter. Future research should focus on in-vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of these compounds. The differential activity between the epimers ORA and OSA also provides a valuable platform for structure-activity relationship studies to design even more potent and selective ABCB1 inhibitors.

References

Ocotillone's Synergistic Potential with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Ocotillone, a derivative of pseudoginsenoside F11 found in American ginseng, is emerging as a promising candidate for synergistic combination with conventional chemotherapy drugs. This guide provides an objective comparison of this compound's potential synergistic effects, supported by available experimental data on closely related compounds, and details the methodologies for evaluating such combinations.

Data Presentation: Synergistic Efficacy

Quantitative analysis of drug interactions is crucial for determining synergy. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for quantifying the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

While specific quantitative data for this compound in combination with various chemotherapy drugs is limited in publicly available literature, studies on the closely related compound, Ocotillol, provide strong evidence of synergistic potential. The following tables summarize the available data and provide a template for future studies on this compound.

Table 1: Synergistic Effect of Ocotillol with Doxorubicin in A549 Lung Cancer Cells

Drug CombinationCancer Cell LineIC50 (Ocotillol alone)IC50 (Doxorubicin alone)IC50 (Combination)Combination Index (CI)
Ocotillol + DoxorubicinA549 (p53 wild-type)> 10 µM~0.5 µMOcotillol (0.5 µM) + Doxorubicin (~0.2 µM)< 1 (Synergistic)

Note: The precise IC50 of the combination and the exact CI value were not explicitly stated in the referenced study, but the data strongly indicates a synergistic interaction, allowing for a significant reduction in the effective dose of Doxorubicin.

Table 2: Template for this compound Combination Studies with Other Chemotherapy Drugs

Drug CombinationCancer Cell LineIC50 (this compound alone)IC50 (Chemotherapy Drug alone)IC50 (Combination)Combination Index (CI)
This compound + Cisplatine.g., Ovarian CancerData not availableData not availableData not availableData not available
This compound + Paclitaxele.g., Breast CancerData not availableData not availableData not availableData not available

Mechanisms of Synergy

Research on Ocotillol and its semi-synthetic analogues points to two primary mechanisms by which this compound likely exerts its synergistic effects with chemotherapy drugs:

  • Potentiation of p53-Dependent Apoptosis: Ocotillol has been shown to enhance the cytotoxic effects of doxorubicin by activating the p53 tumor suppressor protein to a greater degree than doxorubicin alone. This leads to a marked increase in the expression of pro-apoptotic genes and subsequently, a higher rate of cancer cell apoptosis.[1][2]

  • Inhibition of P-glycoprotein (ABCB1): Semi-synthetic analogues of ocotillol have demonstrated the ability to inhibit the P-glycoprotein (ABCB1) efflux pump.[3][4] P-glycoprotein is a major contributor to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapy drugs out of the cell. By inhibiting this pump, this compound can increase the intracellular concentration of the co-administered chemotherapy drug, thereby restoring its efficacy in resistant tumors.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the synergistic effect and a typical experimental workflow for its evaluation.

Synergy_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chemo_Drug Chemotherapy Drug (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo_Drug->DNA_Damage Induces This compound This compound Pgp P-glycoprotein (ABCB1) This compound->Pgp Inhibits p53 p53 This compound->p53 Potentiates Activation Pgp->Chemo_Drug Efflux Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax, Puma) p53->Apoptosis_Proteins Upregulates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces DNA_Damage->p53 Activates Experimental_Workflow cluster_treatment Treatment Groups cluster_mechanism Mechanism of Action Studies start Start: Cancer Cell Culture Control Vehicle Control start->Control Ocotillone_alone This compound Alone start->Ocotillone_alone Chemo_alone Chemotherapy Drug Alone start->Chemo_alone Combination This compound + Chemotherapy start->Combination MTT_assay Cell Viability Assay (MTT) Control->MTT_assay Apoptosis_assay Apoptosis Assay (Flow Cytometry) Control->Apoptosis_assay Western_blot Protein Expression Analysis (Western Blot for p53, ABCB1, etc.) Control->Western_blot Ocotillone_alone->MTT_assay Ocotillone_alone->Apoptosis_assay Ocotillone_alone->Western_blot Chemo_alone->MTT_assay Chemo_alone->Apoptosis_assay Chemo_alone->Western_blot Combination->MTT_assay Combination->Apoptosis_assay Combination->Western_blot IC50_calc Calculate IC50 Values MTT_assay->IC50_calc CI_calc Calculate Combination Index (CI) IC50_calc->CI_calc end End: Data Analysis & Conclusion CI_calc->end Apoptosis_assay->end Western_blot->end

References

A Head-to-Head Comparison of Ocotillone Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Ocotillone, a bioactive triterpenoid saponin with significant therapeutic potential, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

This compound, primarily sourced from plants of the Fouquieria genus, has garnered attention for its promising pharmacological activities. The choice of extraction method directly impacts the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This comparison covers conventional solvent extraction alongside modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method for this compound hinges on a balance of factors including extraction efficiency, processing time, solvent consumption, and the thermal stability of the compound. While conventional methods are straightforward, modern techniques offer significant advantages in terms of speed and efficiency.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesTypical Yield (Triterpenoid Saponins)Processing Time
Conventional Solvent Extraction (CSE) Maceration or reflux extraction based on the solubility of the compound in a selected solvent.Methanol, Ethanol, DichloromethaneSimple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of the analyte.Variable, generally lower than modern techniques.Several hours to days.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of target compounds.[1][2]Ethanol, MethanolRapid extraction, reduced solvent usage, higher yields.[1][3][4]Requires specialized equipment, potential for localized overheating.Can be significantly higher than CSE; one study on triterpenoid saponins reported a yield of 0.968%.[4]5 - 30 minutes.[4][5]
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration and mass transfer.[1][4]Ethanol-water mixturesFast, efficient at room temperature (preserving thermolabile compounds), lower energy consumption.[6][7]Specialized equipment needed, potential for free radical formation at high intensities.Comparable or higher than CSE; one study on triterpenoid saponins showed it to be a highly efficient method.[6]15 - 60 minutes.[6][7]
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid, typically CO2, as the solvent.[8] The solvating power of the fluid is manipulated by changes in pressure and temperature.[9]Supercritical CO2, often with a polar co-solvent like ethanol.[10][11]Provides clean, solvent-free extracts, highly selective, operates at low temperatures.[12][13]High initial equipment cost, may require a co-solvent for polar compounds.[12]Yields can be high and are tunable by adjusting parameters; one study on ginsenosides showed increased yields at higher pressures.[10]10 - 60 minutes.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are generalized protocols for the key extraction methods discussed.

Conventional Solvent Extraction Protocol
  • Sample Preparation: Air-dry and grind the plant material (e.g., from Fouquieria splendens) to a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract using a Soxhlet apparatus with a suitable solvent for 6-24 hours.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified by techniques such as liquid-liquid partitioning and crystallization to isolate this compound.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Place a known amount of powdered plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add a specific volume of a suitable solvent (e.g., 95% ethanol) to the vessel.[4]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 800 W) for a set duration (e.g., 5 minutes) and temperature (e.g., 90 °C).[4]

  • Cooling and Filtration: Allow the vessel to cool before filtering the extract to separate the solid residue.

  • Analysis: The resulting extract can be analyzed for this compound content.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Suspend the powdered plant material in a suitable solvent (e.g., ethanol-water mixture, 1:1 v/v) in a flask.[6]

  • Ultrasonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).[6]

  • Separation: Centrifuge or filter the mixture to separate the extract from the plant residue.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 400 bar), temperature (e.g., 60 °C), and CO2 flow rate.[10] If necessary, add a co-solvent like ethanol.

  • Extraction: Pump supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collection: The purified this compound is collected from the separator. The CO2 can be recycled for further extractions.[9]

Visualization of Workflows and Comparisons

To further clarify the processes and their relationships, the following diagrams have been generated using the DOT language.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction RawMaterial Raw Plant Material Grinding Grinding & Drying RawMaterial->Grinding CSE Conventional Solvent Extraction Grinding->CSE MAE Microwave-Assisted Extraction Grinding->MAE UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation CSE->Filtration MAE->Filtration UAE->Filtration Purification Purification SFE->Purification Concentration Solvent Evaporation Filtration->Concentration Concentration->Purification FinalProduct Purified this compound Purification->FinalProduct

General workflow for this compound extraction.

Method_Comparison cluster_params Key Comparison Parameters center Extraction Method Yield Yield & Purity center->Yield High (MAE, UAE, SFE) Low (CSE) Time Processing Time center->Time Short (MAE, UAE, SFE) Long (CSE) Cost Cost (Equipment & Solvent) center->Cost High (SFE) Moderate (MAE, UAE) Low (CSE) Green Environmental Impact center->Green Low (SFE, UAE) Moderate (MAE) High (CSE)

Comparison of key parameters for extraction methods.

References

Comparative Analysis of Ocotillone Derivatives' Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted biological potential of ocotillone derivatives, supported by experimental data and detailed methodologies.

This compound, a naturally occurring triterpenoid sapogenin, and its semi-synthetic derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have demonstrated promising potential in antibacterial, anti-inflammatory, anticancer, and neuroprotective applications. This guide provides a comparative analysis of the biological activities of various this compound derivatives, presenting key quantitative data in structured tables, detailing experimental protocols for the cited studies, and illustrating relevant biological pathways and workflows through diagrams.

Antibacterial Activity

This compound derivatives have shown notable efficacy against a range of bacterial pathogens, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

Compound/DerivativeS. aureusB. subtilisMRSAE. coliReference
Ocotillol --8-[1]
Compound 13d 1-42-81-44[2]
Compound 21 1-1-[1]
Compound 22 -42-[3]
Compounds 36-39 --8-64-[4]

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the this compound derivatives is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Preparation of Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in MHB to obtain a range of concentrations.

  • Incubation: 100 µL of the bacterial inoculum is added to each well containing 100 µL of the serially diluted compounds. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Fig 1. Broth Microdilution MIC Assay Workflow

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their ability to modulate inflammatory responses. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayCell LineIC50 (µM)Effect on Inflammatory MarkersReference
Compound 5a NO InhibitionRAW 264.7-Suppressed LPS-induced upregulation of TNF-α, IL-6, iNOS, and COX-2[5]

Note: '-' indicates specific IC50 value not provided in the cited source, but significant inhibitory activity was reported.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of this compound derivatives is assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NFkB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO NO iNOS->NO produces Ocotillone_Derivatives Ocotillone_Derivatives Ocotillone_Derivatives->NFkB inhibit logical_relationship_apoptosis cluster_treatment Treatment cluster_cellular_response Cellular Response Ocotillol_Dox Ocotillol + Doxorubicin p53_activation p53 Activation Ocotillol_Dox->p53_activation enhances Pro_apoptotic_genes Pro-apoptotic Gene Expression (e.g., PUMA, BAX) p53_activation->Pro_apoptotic_genes upregulates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ocotillone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Ocotillone. As the specific toxicological properties of this compound have not been extensively documented, a precautionary approach is essential. The following guidelines are based on best practices for handling novel chemical compounds of natural origin with unknown toxicity.

Hazard Assessment and Precautionary Approach

This compound is a tetracyclic triterpenoid, a class of compounds known for a wide range of biological activities. While some triterpenoids exhibit low toxicity, the specific hazards of this compound are not well-established. Therefore, it is prudent to handle it as a potentially hazardous substance.

Key Considerations:

  • Unknown Toxicity: Assume the compound may be toxic and handle with care to minimize exposure.

  • Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and ingestion.

  • Personal Protective Equipment (PPE): Consistent and correct use of appropriate PPE is the most effective way to prevent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general guidelines for handling chemical compounds with unknown hazards.

Protection Type Recommended Equipment Purpose
Hand Protection Nitrile or neoprene gloves. Consider double-gloving.To prevent skin contact. Regularly inspect gloves for tears or contamination and change them frequently.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes and face from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of this compound, especially when weighing or transferring, to prevent inhalation of dust.[1]To prevent inhalation of airborne particles.
Body Protection A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE 1. Prepare Weighing and Transfer Weighing and Transfer Assemble PPE->Weighing and Transfer 2. Don PPE Dissolving/Mixing Dissolving/Mixing Weighing and Transfer->Dissolving/Mixing 3. Handle Compound Decontaminate Surfaces Decontaminate Surfaces Dissolving/Mixing->Decontaminate Surfaces 4. Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 5. Clean Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste 6. Finalize

Caption: A step-by-step workflow for the safe handling of this compound.

Procedural Guidance:

  • Designate a Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Assemble and Don PPE: Before handling the compound, ensure all necessary PPE is available and properly worn as detailed in the table above.

  • Weighing and Transfer:

    • Handle this compound as a solid in a well-ventilated area or a containment enclosure.

    • Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust.

    • If possible, weigh the compound directly into the vessel in which it will be used.

  • Dissolving and Mixing:

    • When dissolving or mixing this compound, do so in a closed or covered container to the extent possible to prevent splashes and aerosol generation.

  • Decontamination:

    • After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Unused compound, contaminated consumables Liquid Waste Liquid Waste This compound Waste->Liquid Waste Solutions containing This compound Contaminated PPE Contaminated PPE This compound Waste->Contaminated PPE Gloves, gowns, etc. Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Hazardous Waste Bag Hazardous Waste Bag Contaminated PPE->Hazardous Waste Bag Licensed Waste Disposal Licensed Waste Disposal Hazardous Waste Container (Solid)->Licensed Waste Disposal Hazardous Waste Container (Liquid)->Licensed Waste Disposal Hazardous Waste Bag->Licensed Waste Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.